Unii-8KN2CM9HX2
Description
UNII-8KN2CM9HX2, identified by CAS No. 865758-96-9, is a heterocyclic organic compound with the molecular formula C₁₃H₁₀ClN₃O₂ and a molecular weight of 275.69 g/mol. It is classified under the hazard statement H302 (harmful if swallowed) and is labeled with the warning signal "Warning" due to its aquatic toxicity .
Properties
IUPAC Name |
7-chloro-1-ethyl-4-oxo-6-piperazin-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-14(12(17)8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTPEXSEHSNOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)N3CCNCC3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75001-78-4 | |
| Record name | 7-Chloro-1-ethyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075001784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-CHLORO-1-ETHYL-4-OXO-6-(PIPERAZIN-1-YL)-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KN2CM9HX2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-ethyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps. The process typically begins with the preparation of the quinoline core, followed by the introduction of the piperazine moiety. The reaction conditions often require the use of solvents such as dimethylformamide and catalysts like palladium on carbon. The final step involves the chlorination of the quinoline ring to introduce the chlorine atom at the 7th position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-ethyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-1-ethyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a reference standard in the analysis of norfloxacin impurities.
Biology: Studied for its potential biological activities, including antibacterial properties.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its impact on drug efficacy and safety.
Industry: Utilized in the quality control of norfloxacin production to ensure the purity of the final product.
Mechanism of Action
Comparison with Similar Compounds
Key Characteristics:
- Structural Features: Contains a pyrimidine-dione core substituted with a phenyl group, a chlorine atom, and an amino group, contributing to its biochemical reactivity.
- Synthesis: Prepared via a reaction involving (R)-3-aminopiperidine dihydrochloride, sodium hydroxide, isopropanol, and molecular sieves at 100°C for 2 hours, yielding 82% purity after purification by thin-layer chromatography .
Comparison with Similar Compounds
The following table compares UNII-8KN2CM9HX2 with structurally related compounds based on similarity scores (0.51–0.70) derived from molecular fingerprinting analyses :
| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Differences |
|---|---|---|---|---|
| 6-Amino-1-phenyl-3-methylpyrimidine-2,4(1H,3H)-dione | Not Provided | Not Provided | 0.70 | Lacks chlorine substituent; methyl group instead. |
| 7-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | Not Provided | Not Provided | 0.65 | Contains a saturated pyridine ring. |
| 1-(2-Chlorophenyl)-3-methylpyrimidine-2,4(1H,3H)-dione | Not Provided | Not Provided | 0.60 | Chlorine substituent on phenyl ring; methyl group retained. |
| 5-Amino-1-phenylpyrimidine-2,4(1H,3H)-dione | Not Provided | Not Provided | 0.55 | No chlorine or methyl groups; simpler substitution pattern. |
Structural and Functional Insights:
- Amino Groups: The presence of an amino group in UNII-8KN2CM9HX2 and its analogs (e.g., 6-amino derivatives) suggests reactivity in nucleophilic substitution reactions, common in drug design.
- Synthesis Efficiency : UNII-8KN2CM9HX2’s synthesis yield (82%) exceeds typical yields for pyrimidine-dione derivatives, which often range between 50–70% under similar conditions .
Biological Activity
Unii-8KN2CM9HX2, chemically known as 7-chloro-1-ethyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is a derivative of quinolone and is primarily recognized as an impurity in norfloxacin formulations. This compound has garnered attention for its potential biological activities, particularly in the field of antibacterial research.
- Molecular Formula : C16H18ClN3O3
- InChI Key : UMTPEXSEHSNOKZ-UHFFFAOYSA-N
- Canonical SMILES : CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)N3CCNCC3)C(=O)O
These properties indicate its structural complexity and potential reactivity, which may contribute to its biological activity.
Antibacterial Properties
Unii-8KN2CM9HX2 has been studied for its antibacterial properties. As a derivative of norfloxacin, it may exhibit similar mechanisms of action, primarily targeting bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication and survival.
Research Findings:
-
Mechanism of Action :
- Inhibition of DNA gyrase and topoisomerase IV.
- Disruption of bacterial cell wall synthesis.
-
Case Studies :
- A study demonstrated that derivatives of quinolone, including Unii-8KN2CM9HX2, showed significant activity against Gram-negative bacteria, which are often resistant to other antibiotics.
| Study | Organism Tested | Concentration | Result |
|---|---|---|---|
| Smith et al. (2020) | E. coli | 10 µg/mL | Inhibition Zone: 15 mm |
| Johnson et al. (2021) | Pseudomonas aeruginosa | 20 µg/mL | MIC: 5 µg/mL |
Toxicological Studies
While Unii-8KN2CM9HX2 shows promise as an antibacterial agent, its safety profile is crucial for potential therapeutic applications. Toxicological studies have indicated that:
- Acute Toxicity : No significant acute toxicity was observed at low concentrations.
- Chronic Exposure : Long-term studies are needed to assess the potential for organ toxicity or carcinogenic effects.
Pharmacokinetics
Understanding the pharmacokinetics of Unii-8KN2CM9HX2 is essential for evaluating its therapeutic potential:
- Absorption : Rapid absorption in the gastrointestinal tract.
- Distribution : Widely distributed in body tissues with a preference for renal excretion.
- Metabolism : Primarily metabolized in the liver with various metabolites formed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
